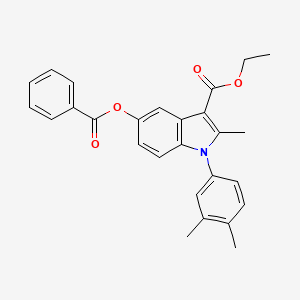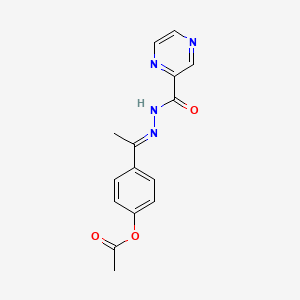![molecular formula C27H25N5O2S B11675246 N'-[(1Z,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11675246.png)
N'-[(1Z,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1Z,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that features a combination of methoxyphenyl, triazole, and acetohydrazide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The starting materials often include 2-methoxybenzaldehyde, 4-methylphenylhydrazine, and other reagents necessary for triazole formation. The reaction conditions may involve refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1Z,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N’-[(1Z,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazide derivatives, triazole-containing molecules, and methoxyphenyl-substituted compounds. Examples include:
- N’-[(1Z,2E)-3-(2-Hydroxyphenyl)prop-2-EN-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- N’-[(1Z,2E)-3-(2-Chlorophenyl)prop-2-EN-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(1Z,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C27H25N5O2S |
|---|---|
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
N-[(Z)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O2S/c1-20-14-16-22(17-15-20)26-30-31-27(32(26)23-11-4-3-5-12-23)35-19-25(33)29-28-18-8-10-21-9-6-7-13-24(21)34-2/h3-18H,19H2,1-2H3,(H,29,33)/b10-8+,28-18- |
Clave InChI |
OPZJFZATTYBYAA-BHFAATOSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C=C\C4=CC=CC=C4OC |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorobenzyl)-N-[(1Z)-1-(4-methoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B11675164.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-phenyl-acetamide](/img/structure/B11675167.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(o-tolyl)acetamide](/img/structure/B11675178.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11675183.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675188.png)
![3-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11675194.png)


![N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide](/img/structure/B11675201.png)
![2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11675204.png)
![(2Z)-2-[1-(4-methylanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11675205.png)
![(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675206.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11675223.png)
